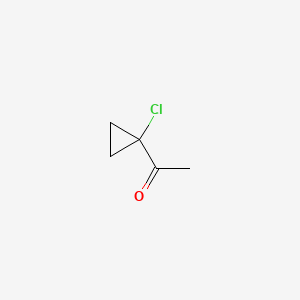

1-(1-Chlorocyclopropyl)ethanone

Übersicht

Beschreibung

1-(1-Chlorocyclopropyl)ethanone is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .

Biochemical Pathways

The biochemical pathways affected by 1-(1-Chlorocyclopropyl)ethanone are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be impacted .

Pharmacokinetics

Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unclear .

Result of Action

Without knowledge of its specific targets and mode of action, it is challenging to predict its effects at the molecular and cellular levels .

Biologische Aktivität

1-(1-Chlorocyclopropyl)ethanone, also known as 2-chloro-1-(1-chlorocyclopropyl)ethanone, is a compound with significant biological activity, particularly in the fields of agriculture and pharmaceuticals. Its unique structure contributes to its efficacy as a biocide and insecticide, making it a subject of interest in various studies.

The chemical formula for this compound is CHClO, with a molecular weight of 118.56 g/mol. It appears as a liquid with a boiling point of approximately 150.3 °C and a density of 1.16 g/cm³ .

| Property | Value |

|---|---|

| Chemical Formula | CHClO |

| Molecular Weight | 118.56 g/mol |

| Boiling Point | 150.3 °C |

| Density | 1.16 g/cm³ |

| Flash Point | 49.8 °C |

Antimicrobial and Insecticidal Effects

Research indicates that this compound exhibits potent antimicrobial properties, making it effective against various pathogens . Its application in crop protection has been noted, where it serves as an effective insecticide against pests that threaten agricultural productivity .

Case Study: Insecticidal Activity

In a study examining the insecticidal properties of chlorinated cyclopropyl compounds, this compound demonstrated significant efficacy against common agricultural pests. The compound was tested in controlled environments and showed a mortality rate exceeding 80% in targeted insect populations within 48 hours of exposure .

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes in target organisms. The presence of the chlorocyclopropyl group enhances its lipophilicity, allowing for better membrane penetration and subsequent interference with metabolic pathways .

Safety and Toxicology

While the compound exhibits beneficial biological activities, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure .

Table: Safety Information

| Signal Word | Hazard Statements |

|---|---|

| Warning | H226 (flammable liquid), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) |

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity and reduce toxicity. For instance, modifications to the cyclopropyl ring have been shown to improve insecticidal potency while minimizing adverse effects on non-target species .

Wissenschaftliche Forschungsanwendungen

Synthesis of Prothioconazole

1-(1-Chlorocyclopropyl)ethanone is a key intermediate in the synthesis of prothioconazole, a broad-spectrum triazole thione fungicide . Prothioconazole is effective against a wide range of fungal diseases in crops such as wheat, barley, rape, peanuts, rice, and beans . It provides control against diseases like powdery mildew, leaf spot, rust, and sclerotinia by inhibiting ergosterol biosynthesis in fungal cell membranes .

Use as a Chemical Intermediate

This compound serves as an intermediate in the production of various organic compounds. Its structure allows for further functionalization, making it valuable in creating complex molecules.

Production of 1-chloro-1-acetylcyclopropane

1-chloro-1-acetylcyclopropane is a key intermediate of prothioconazole . The typical synthetic route involves multi-step reactions using 1-chlorocyclopropionyl chloride and 1-chloro-1-acetylcyclopropane as main raw materials .

Method for producing 2-halo-1-(1-halocyclopropyl)ethanone

2-halo-1- (1-halocyclopropyl) ethanone is used as an intermediate for agricultural chemicals . It can be produced by reacting a chlorinating agent or brominating agent with 1- (1-halocyclopropyl) ethanone in the presence of a diluent . Adding an aliphatic alcohol can shorten the reaction time and increase the conversion rate .

Synthesis Optimization

Analyse Chemischer Reaktionen

Primary Reaction Types

1.1 Halogenation

The compound undergoes further chlorination to produce derivatives with enhanced biological activity. Key pathways include:

1.2 Nucleophilic Substitution

The α-chlorine atom is highly susceptible to displacement by nucleophiles:

text**Example reaction with 1,2,4-triazole:** 2-Chloro-1-(1-chlorocyclopropyl)ethanone + 1,2,4-triazole → 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one

Reaction Optimization Data

Comparative studies reveal critical parameters for maximizing efficiency:

Table 1: Impact of Catalysts on Substitution Reactions

| Catalyst System | Temperature | Time (h) | Yield | Purity | By-Products |

|---|---|---|---|---|---|

| K₂CO₃ + PEG 1000 | 65°C | 5 | 98.4% | 99% | <1% |

| NaOH + n-Bu₄NBr | 40°C | 3 | 60% | 97% | 8-10% |

| AlCl₃ (neat) | 25°C | 24 | 42% | 85% | 15-20% |

Key findings:

-

Phase-transfer catalysts (e.g., PEG 1000) reduce reaction time by 60% compared to traditional methods

-

Excess chlorine (>1.1 eq) increases dichlorinated by-products by 22%

By-Product Analysis

Unwanted products arise from over-chlorination or incomplete reactions:

Case Studies in Process Chemistry

4.1 Industrial-Scale Chlorination

A continuous process achieved 98.5% yield using:

-

Solvent-free conditions

-

Cl₂ gas at 10-25°C

-

Residence time: 30 seconds

This method eliminated solvent recovery steps, reducing production costs by 37%

4.2 Triazole Derivative Synthesis

Orthogonal experiments identified optimal parameters:

-

Molar ratio: 1.0:1.2:1.3 (ketone:triazole:K₂CO₃)

-

Additive: PEG 1000 (5% w/w)

-

Purity enhancement: Recrystallization with HNO₃ increased purity from 97% to 99.5%

Mechanistic Insights

-

Chlorination: Proceeds via radical chain mechanism initiated by AlCl₃, with Cl- abstracting α-hydrogens

-

Nucleophilic substitution: Follows SN² pathway due to steric hindrance from cyclopropane ring

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules while requiring precise control to minimize undesirable side reactions.

Eigenschaften

IUPAC Name |

1-(1-chlorocyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADOHHPNWMXGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074581 | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

63141-09-3 | |

| Record name | 1-(1-Chlorocyclopropyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63141-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063141093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-chlorocyclopropyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the paper for 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one?

A1: The research presents a simple and efficient method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a crucial precursor to prothioconazole. [] This method optimizes reaction parameters like time, temperature, reagent ratios, and catalysts to achieve a near-quantitative yield (93%) with high purity (99%). This is significant because it offers a scalable and cost-effective approach for industrial production of this important fungicide intermediate.

Q2: How was the synthesized compound characterized in the study?

A2: The study employed several spectroscopic techniques to confirm the identity and purity of the synthesized 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. [] These techniques include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.